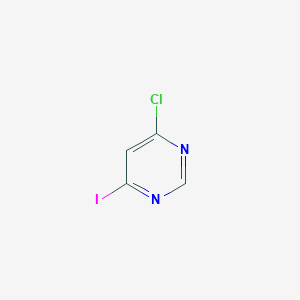

4-Chloro-6-iodopyrimidine

概要

説明

Synthesis Analysis

The synthesis of 4-Chloro-6-iodopyrimidine involves cyclization in preparation 4,6-dichloro pyrimidine process partly using diethyl malonate and sodium ethylate as raw material .Molecular Structure Analysis

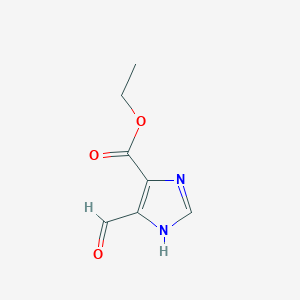

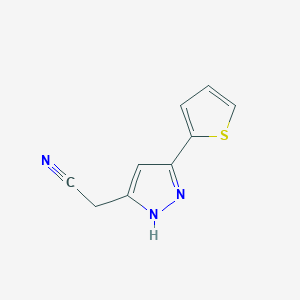

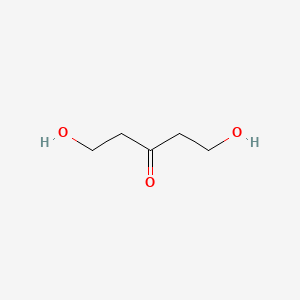

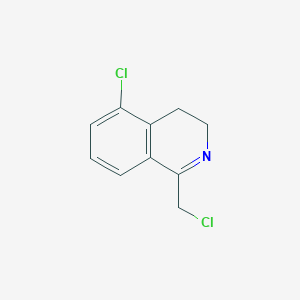

The molecular formula of 4-Chloro-6-iodopyrimidine is C4H2ClIN2. It has a molecular weight of 240.43 g/mol .Physical And Chemical Properties Analysis

4-Chloro-6-iodopyrimidine is a solid substance. It should be stored in a dark place, in an inert atmosphere, and at a temperature between 2-8°C .科学的研究の応用

Nuclear Translocation and Nuclease Activity Studies

4-Chloro-6-iodopyrimidine has been used in the development of probes for the selective labeling of proteins such as MIF and MIF2. These probes facilitate the in situ imaging of these proteins, allowing researchers to visualize their translocation from the cytoplasm to the nucleus, which is crucial for understanding their role in cell growth and immune responses .

Cancer and Inflammatory Disease Research

The compound’s role in the dysregulation of MIF expression, which is implicated in various diseases including cancers and inflammatory diseases, makes it a valuable tool. It aids in the advancement of MIF-targeted therapeutics, which have shown beneficial effects in cancer treatment across cell-based studies, animal models, and clinical trials .

Chemical Tool Development for Protein Studies

4-Chloro-6-iodopyrimidine is instrumental in the progression of chemical tools that enable advances in research focused on proteins like MIF and MIF2. These tools are essential for accurate and convenient detection, which in turn supports the study of their roles in cancer and other diseases .

Synthesis of Nitroso- and Nitropyrimidines

This compound is a precursor in the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines through oxidation processes. These derivatives are significant in the study of heterocyclic compounds and have potential applications in pharmaceuticals and agrochemicals .

Development of Inhibitors for Cellular Environment Studies

Researchers have employed 4-iodopyrimidine inhibitors to explore target engagement in cellular environments. This involves the development of potent inhibitors capable of highly selective labeling of specific proteins, which is a critical step in understanding protein functions within cells .

Heterocyclic Compound Synthesis

4-Chloro-6-iodopyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of novel structures that can be further functionalized for diverse applications in medicinal chemistry .

作用機序

Target of Action

The primary targets of 4-Chloro-6-iodopyrimidine are Macrophage migration inhibitory factor (MIF) and its homolog MIF2 (also known as D-dopachrome tautomerase or DDT). These proteins play key roles in cell growth and immune responses . The expression of MIF and MIF2 is dysregulated in cancers and neurodegenerative diseases .

Mode of Action

4-Chloro-6-iodopyrimidine interacts with its targets, MIF and MIF2, by selectively labeling them. This labeling allows for in situ imaging of these two proteins . This interaction results in the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of cells .

Pharmacokinetics

It is known that the compound has a molecular weight of 24043 and is generally stable under normal conditions .

Result of Action

The molecular and cellular effects of 4-Chloro-6-iodopyrimidine’s action involve the translocation of MIF2 from the cytoplasm to the nucleus, and the identification of nuclease activity for MIF2 on human genomic DNA . These effects could potentially have implications in the treatment of diseases where MIF and MIF2 expression is dysregulated, such as cancers and neurodegenerative diseases .

Safety and Hazards

将来の方向性

4-Chloro-6-iodopyrimidine is commonly used as an intermediate in the synthesis of various chemical products. Its future directions could involve its continued use in such applications.

Relevant Papers Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in a review article . Another paper discusses the synthesis and therapeutic interest of structures composed of a pyridopyrim

特性

IUPAC Name |

4-chloro-6-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYPGXBNZPGMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572595 | |

| Record name | 4-Chloro-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

258506-74-0 | |

| Record name | 4-Chloro-6-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)